molecular formula C8H13N3O2 B13298521 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid

2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid

Cat. No.: B13298521
M. Wt: 183.21 g/mol
InChI Key: ODNDGSYWFCFBHR-UHFFFAOYSA-N
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Description

2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a dimethylamino group and a methyl-imidazole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid involves its interaction with specific molecular targets. The dimethylamino group and the imidazole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole-4-acetic acid: A derivative of imidazole with a carboxylic acid group.

    Metronidazole: An antibiotic with an imidazole ring.

Uniqueness

2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid is unique due to the presence of both the dimethylamino group and the methyl-imidazole moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(dimethylamino)-2-(3-methylimidazol-4-yl)acetic acid

InChI

InChI=1S/C8H13N3O2/c1-10(2)7(8(12)13)6-4-9-5-11(6)3/h4-5,7H,1-3H3,(H,12,13)

InChI Key

ODNDGSYWFCFBHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(C(=O)O)N(C)C

Origin of Product

United States

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